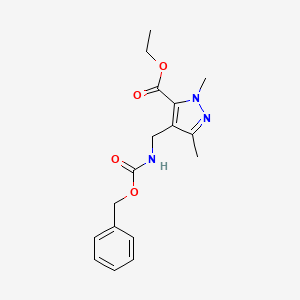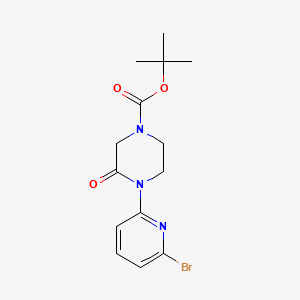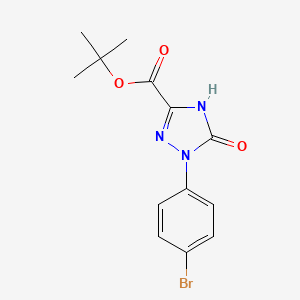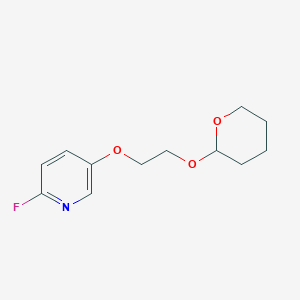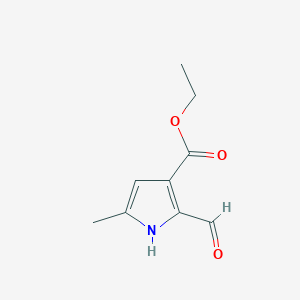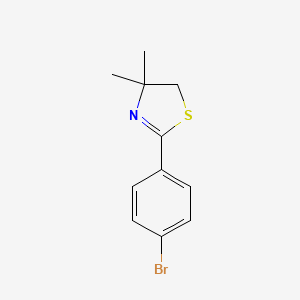![molecular formula C8H5BrFNO B13918345 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is a heterocyclic compound that features a bromine atom and a fluoromethyl group attached to a benzo[d]isoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a brominated precursor, which undergoes a cyclization reaction with a fluoromethylating agent. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluoromethyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]isoxazole derivatives.
Applications De Recherche Scientifique
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of bromodomain-containing proteins, which play a role in gene regulation. The compound binds to the active site of these proteins, preventing their interaction with acetylated lysine residues on histones, thereby modulating gene expression .
Comparaison Avec Des Composés Similaires
- 3-(Fluoromethyl)benzo[d]isoxazole
- 6-Bromo-3-methylbenzo[d]isoxazole
- 3-Bromo-5-(fluoromethyl)isoxazole
Uniqueness: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a pharmacophore in drug discovery .
Propriétés
Formule moléculaire |
C8H5BrFNO |
|---|---|
Poids moléculaire |
230.03 g/mol |
Nom IUPAC |
6-bromo-3-(fluoromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |
Clé InChI |
HAMNCGNQZONEJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)ON=C2CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


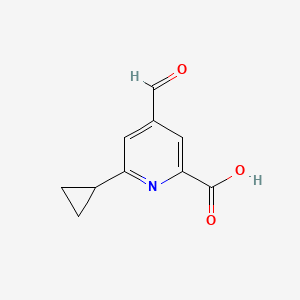
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
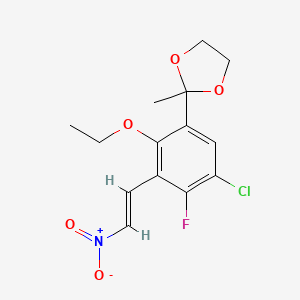

![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
